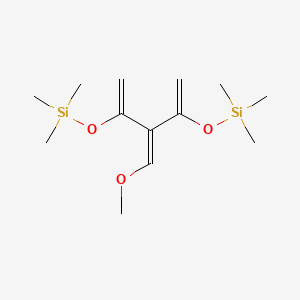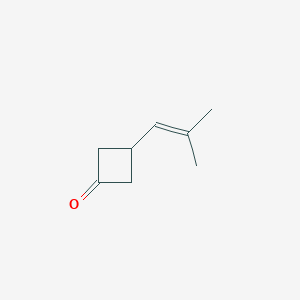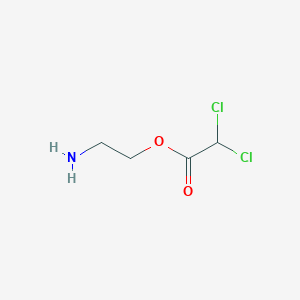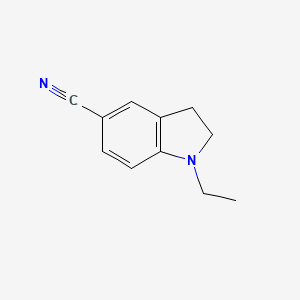
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane is an organic compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of silicon, oxygen, and carbon atoms, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane typically involves the reaction of silicon-based precursors with methoxymethylidene groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of certain bonds within the molecule.
Substitution: The methoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield silicon-oxygen compounds, while reduction reactions can produce simpler silicon-based molecules.
Scientific Research Applications
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex silicon-based compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane include:
- 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-(Methoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
What sets this compound apart from similar compounds is its unique combination of silicon and oxygen atoms, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
90330-49-7 |
|---|---|
Molecular Formula |
C13H26O3Si2 |
Molecular Weight |
286.51 g/mol |
IUPAC Name |
[3-(methoxymethylidene)-4-trimethylsilyloxypenta-1,4-dien-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H26O3Si2/c1-11(15-17(4,5)6)13(10-14-3)12(2)16-18(7,8)9/h10H,1-2H2,3-9H3 |
InChI Key |
HRBKAKLHEDSRIG-UHFFFAOYSA-N |
Canonical SMILES |
COC=C(C(=C)O[Si](C)(C)C)C(=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)

![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)


![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)
![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)

![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)


![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)

